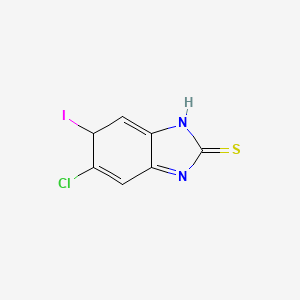
5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione typically involves the halogenation of benzimidazole derivatives. One common method is the reaction of 5-chloro-1,6-dihydrobenzimidazole-2-thione with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various cellular pathways .
Comparison with Similar Compounds
- 5-Chloro-1,6-dihydrobenzimidazole-2-thione
- 6-Iodo-1,6-dihydrobenzimidazole-2-thione
- 5,6-Dichloro-1,6-dihydrobenzimidazole-2-thione
Comparison: Compared to its analogs, this compound exhibits a broader range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H4ClIN2S |
|---|---|
Molecular Weight |
310.54 g/mol |
IUPAC Name |
5-chloro-6-iodo-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H4ClIN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2,4H,(H,11,12) |
InChI Key |
IOAZLXJTKGQWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=S)N2)C=C(C1I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


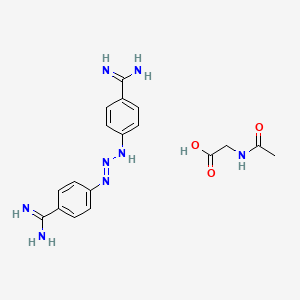
![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)

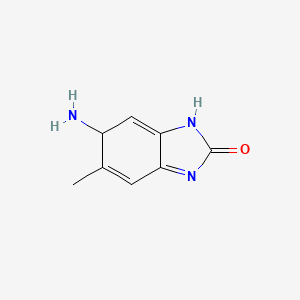
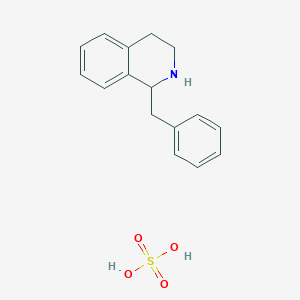
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
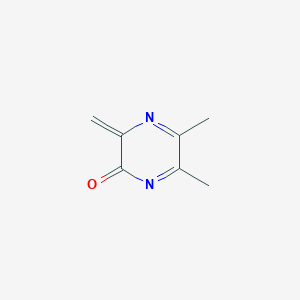
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
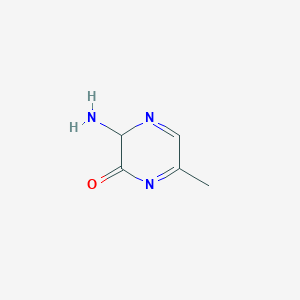
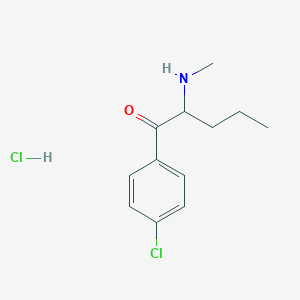
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)

